molecular formula C11H13F3N4O3 B12442933 tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate

tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate

Cat. No.: B12442933
M. Wt: 306.24 g/mol
InChI Key: JLMUJVVPAITXSJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate is an organic compound that features a pyrazole ring, a trifluoroacetyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthesis is approximately 59.5% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the trifluoroacetyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may result in the formation of reduced carbamate derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group and the pyrazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and trifluoroacetyl-containing compounds. Examples are:

Uniqueness

tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate is unique due to its combination of a pyrazole ring, a trifluoroacetyl group, and a tert-butyl carbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C11H13F3N4O3

Molecular Weight

306.24 g/mol

IUPAC Name

tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate

InChI

InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20)

InChI Key

JLMUJVVPAITXSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1

Origin of Product

United States

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